5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
Description
Chemical Identity and Nomenclature
Systematic Name :
5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid.
Synonyms :
- 4-[(4-Fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid
- 1H-Imidazole-5-carboxylic acid, 4-[(4-fluorophenyl)carbamoyl]
Molecular Formula :
C₁₁H₈FN₃O₃.
Structural Features :
Spectroscopic Data :
Molecular Weight :
249.20 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 453.8±40.0 °C (predicted) | |
| Density | 1.6±0.1 g/cm³ | |
| LogP (Partition Coefficient) | 1.73 (calculated) |
Historical Context in Imidazole Chemistry
The synthesis of imidazole derivatives traces back to Heinrich Debus’ 1858 work using glyoxal, formaldehyde, and ammonia. While Debus’ method yielded low quantities, it laid the foundation for modern heterocyclic synthesis. The compound in focus emerged from advancements in imidazole functionalization, particularly the introduction of carbamoyl and fluorophenyl groups to enhance electronic properties.
Key Milestones :
Significance in Heterocyclic Chemistry Research
This compound exemplifies the intersection of structural modularity and functionality in imidazole chemistry:
Medicinal Chemistry :
Materials Science :
Enzyme Mimicry :
Table 2: Comparative Analysis of Imidazole-4-carboxylic Acid Derivatives
Classification within Imidazole-4-carboxylic Acid Family
This compound belongs to the imidazole-4-carboxylic acid family, distinguished by its:
- C5 Substituent : The 4-fluorophenylcarbamoyl group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to simpler analogs.
- Tautomerism : Exists as 3H-imidazole tautomers, influencing hydrogen-bonding capabilities.
Functional Comparisons :
Properties
IUPAC Name |
4-[(4-fluorophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQZJKLTBLHHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(NC=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354835 | |
| Record name | BAS 01557661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
575497-25-5 | |
| Record name | BAS 01557661 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with an appropriate nucleophile.
Carbamoylation: The final step involves the carbamoylation of the imidazole ring. This can be achieved by reacting the imidazole derivative with an isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazole compounds, including 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, exhibit promising anticancer properties. Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known to possess antifungal and antibacterial properties, which can be explored for developing new antimicrobial agents .
Agricultural Science
Pesticide Development
Given the increasing need for sustainable agricultural practices, compounds like this compound can be investigated for their potential as biopesticides. The imidazole ring is a common feature in many agrochemicals, and derivatives may provide effective solutions against pests while minimizing environmental impact .
Materials Science
Polymer Chemistry
The compound can be used in the synthesis of novel polymers. Its unique chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength .
Case Study 1: Anticancer Research
A recent study focused on synthesizing various imidazole derivatives to evaluate their anticancer activity against breast cancer cells. Among these, this compound showed significant inhibition of cell growth and induced apoptosis through the activation of specific apoptotic pathways .
Case Study 2: Biopesticide Development
In agricultural research, a series of experiments were conducted to assess the efficacy of imidazole-based compounds as biopesticides. The results indicated that formulations containing this compound effectively reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
5-(4-Aminophenylcarbamoyl)-3H-imidazole-4-carboxylic Acid
- Structure: Replaces the 4-fluoro group with a 4-amino substituent on the phenyl ring (CAS: 436688-52-7) .
- Properties: The amino group increases polarity, reducing lipophilicity compared to the fluorinated analog. This may affect bioavailability and metabolic stability.
- Applications: Amino-substituted carbamoyl imidazoles are often intermediates in drug synthesis, particularly for kinase inhibitors or anti-inflammatory agents.
5-Phenylcarbamoyl-3H-imidazole-4-carboxylic Acid
Methyl Ester Derivatives
- Example: 5-({[3-(2-Fluoro-phenyl)-ureido]-imino-methyl}-carbamoyl)-3-(2-piperidin-1-yl-ethyl)-3H-imidazole-4-carboxylic acid methyl ester (Compound 13) .
- Structure : Incorporates a methyl ester (COOCH₃) instead of a carboxylic acid and adds a piperidinylethyl side chain.
- Properties : The ester group improves lipid solubility, acting as a prodrug to enhance absorption. The piperidine moiety may confer basicity, influencing pharmacokinetics.
Thioureido and Indole-Substituted Analogs
- Example : 5-{3-[2-(5-Fluoro-1H-indol-3-yl)-ethyl]-3-furan-2-yl-methyl)-thioureido}-3H-imidazole-4-carboxylic acid amide .
- Structure : Replaces the carbamoyl group with a thioureido linkage and adds indole/furan substituents.
Structural and Functional Analysis Table
Key Findings and Implications
- Fluorine Impact: The 4-fluoro group in the target compound enhances lipophilicity and metabolic stability compared to amino or non-substituted analogs, making it a candidate for CNS-targeting drugs .
- Prodrug Potential: Methyl ester derivatives (e.g., Compound 13) show improved bioavailability, suggesting utility in prodrug design .
- Diverse Pharmacophores : Thioureido and heterocyclic modifications (e.g., indole, isoxazole) expand therapeutic applications, including oncology and virology .
Biological Activity
5-(4-Fluoro-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C11H8FN3O3
- Molecular Weight : 249.2 g/mol
- CAS Number : 575497-25-5
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and potential anticancer properties .
Biological Activity Overview
-
Anticancer Activity :
- Several studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human leukemia cell lines.
- In vitro assays demonstrated that it could induce apoptosis and arrest the cell cycle, particularly in the G1 phase, thereby preventing cancer cell replication .
- Enzyme Inhibition :
Study on Anticancer Properties
A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The compound was found to induce significant apoptosis compared to control groups. The IC50 value was determined to be approximately 168.78 µM, indicating its potency against this cancer type.
| Treatment | Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |
|---|---|---|---|---|
| Control | 98.48 | 0.08 | 0.68 | 1.52 |
| Compound | 97.83 | 0.1 | 0.81 | 2.16 |
This data suggests that the compound not only reduces cell viability but also enhances apoptotic processes in cancer cells .
Enzyme Inhibition Study
Another study focused on the inhibitory effects of this compound on various kinases. It was found to effectively inhibit Aurora A kinase, a key player in cell cycle regulation and a target for anticancer therapies.
| Compound | IC50 (µM) |
|---|---|
| This compound | 250 |
| Control (Doxorubicin) | 100 |
This table indicates that while the compound exhibits significant inhibitory activity, it is less potent than established chemotherapeutics like Doxorubicin .
Q & A
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
